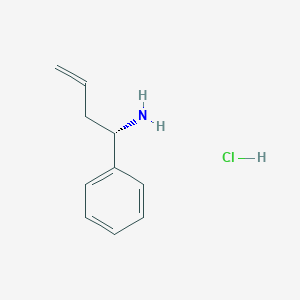

(S)-1-Phenylbut-3-EN-1-amine hcl

Description

Significance of Chiral Amines as Versatile Synthetic Intermediates

Chiral amines are fundamental to the production of a vast array of biologically active compounds and are key structural motifs in many natural products and drugs. nih.govacs.org It is estimated that approximately 40-45% of small-molecule pharmaceuticals contain at least one chiral amine fragment. nih.gov Their prevalence stems from their ability to form hydrogen bonds and participate in various biological interactions. hovione.com

Beyond their presence in final products, chiral amines are invaluable as synthetic intermediates. sigmaaldrich.com They can act as chiral auxiliaries, guiding the stereochemical outcome of a reaction, or as chiral bases in enantioselective deprotonation reactions. sigmaaldrich.com Furthermore, they serve as foundational building blocks for the asymmetric synthesis of more complex molecules. nih.gov The development of efficient routes to enantiomerically enriched amines is a key area of research, with methods such as catalytic asymmetric hydrogenation of imines being employed on an industrial scale. nih.gov

Overview of (S)-1-Phenylbut-3-en-1-amine as a Key Chiral Building Block

(S)-1-Phenylbut-3-en-1-amine, a chiral homoallylic amine, and its hydrochloride salt are recognized as valuable building blocks in organic synthesis. Homoallylic amines are particularly useful as they are key intermediates in the synthesis of various nitrogen-containing natural products and alkaloids. beilstein-journals.orgnih.gov The structure of (S)-1-Phenylbut-3-en-1-amine, featuring a stereocenter adjacent to both a phenyl group and an allyl group, allows for a variety of chemical transformations to build molecular complexity.

While detailed synthetic applications of the (S)-enantiomer are not widely documented in publicly available literature, the corresponding (R)-enantiomer, (R)-1-Phenylbut-3-en-1-amine, has been utilized in the development of kinesin spindle protein inhibitors, which are of interest in cancer therapy. This highlights the importance of this chiral scaffold in medicinal chemistry. The alkene functionality in these compounds allows for reactions such as Diels-Alder, providing a pathway to complex cyclic structures, while the amine group can be further functionalized.

The hydrochloride salt of (S)-1-Phenylbut-3-en-1-amine is often used for its improved stability and handling properties compared to the free base.

Physicochemical Properties of (S)-1-Phenylbut-3-en-1-amine and its Hydrochloride Salt

| Property | (S)-1-Phenylbut-3-en-1-amine | (S)-1-Phenylbut-3-en-1-amine HCl |

|---|---|---|

| CAS Number | 130608-03-6 | 130887-64-8 |

| Molecular Formula | C₁₀H₁₃N | C₁₀H₁₄ClN |

| Molecular Weight | 147.22 g/mol | 183.68 g/mol |

| Appearance | Data not available | Gray powder sigmaaldrich.com |

| Purity | Data not available | ≥ 95% sigmaaldrich.com |

| Storage Temperature | Data not available | Room Temperature sigmaaldrich.com |

Academic and Industrial Relevance of Research on Chiral Allylic and Homoallylic Amines

The synthesis of chiral allylic and homoallylic amines is a highly active area of research in both academic and industrial settings. beilstein-journals.orgopenaccessgovernment.org The industrial production of amines is a massive enterprise, underscoring the importance of developing efficient and sustainable synthetic methods. beilstein-journals.org Classical chemical syntheses of chiral amines can be lengthy, produce significant waste, and require harsh conditions. openaccessgovernment.org

Consequently, much research has focused on the development of catalytic asymmetric methods, including the use of transition metal catalysts and organocatalysts, to produce these valuable compounds with high enantioselectivity. beilstein-journals.orgnih.gov Biocatalysis, using enzymes such as transaminases, is also emerging as a powerful and environmentally friendly alternative for the synthesis of chiral amines. hovione.comacs.org The first industrial application of a transaminase in the pharmaceutical industry was for the production of sitagliptin, demonstrating the viability of this approach. hovione.com

Collaborations between academic and industrial laboratories have been fruitful in developing new catalytic processes for the synthesis of high-value chiral amines that are otherwise difficult to prepare. beilstein-journals.org These research efforts are driven by the constant demand for new chiral building blocks for drug discovery and the development of novel synthetic methodologies that are both efficient and sustainable. nih.govopenaccessgovernment.org

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1S)-1-phenylbut-3-en-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c1-2-6-10(11)9-7-4-3-5-8-9;/h2-5,7-8,10H,1,6,11H2;1H/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRNZDHMKEKWBTM-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@@H](C1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Elucidation of Reactions Involving S 1 Phenylbut 3 En 1 Amine Precursors

Stereochemical Control Mechanisms (e.g., Diastereocontrol, Enantiocontrol)

Achieving high levels of stereoselectivity is the primary goal in the synthesis of chiral molecules. This is accomplished through stereochemical control, which can be categorized into diastereocontrol and enantiocontrol. reddit.com

Diastereocontrol refers to the preferential formation of one diastereomer over another. reddit.com This is often observed in reactions where a new stereocenter is created in a molecule that already contains a chiral center. The existing stereocenter can influence the stereochemical outcome of the reaction due to steric or electronic effects. reddit.com For example, in the allylation of a chiral imine, the incoming allyl group will preferentially attack from one face of the imine to minimize steric hindrance, leading to the formation of one diastereomer in excess.

Enantiocontrol , on the other hand, is the selective formation of one enantiomer over its mirror image. reddit.com This is typically achieved by using a chiral catalyst, reagent, or auxiliary. The chiral entity creates a chiral environment around the reacting molecules, forcing the reaction to proceed through a lower energy transition state for the formation of one enantiomer. acs.org For instance, in the asymmetric allylation of an achiral imine to produce (S)-1-phenylbut-3-en-1-amine, a chiral catalyst would be employed to ensure the preferential formation of the (S)-enantiomer.

The table below illustrates the conceptual difference between these two control mechanisms in the context of amine synthesis.

| Control Type | Description | Example |

| Diastereocontrol | Preferential formation of one diastereomer over another. Often arises from the influence of an existing stereocenter in the substrate. reddit.com | The reduction of camphor, where the two faces of the carbonyl group are not equivalent, leading to the formation of more of one diastereomeric alcohol. reddit.com |

| Enantiocontrol | Selective formation of one enantiomer over its mirror image. Typically achieved using a chiral catalyst, reagent, or auxiliary. reddit.com | The asymmetric hydrogenation of a prochiral imine using a chiral metal-ligand complex to produce a single enantiomer of the amine. nih.gov |

Intermediates and Transition State Analysis (e.g., Imines, Enamines, Allylmetal Reagents)

The mechanistic pathway of a chemical reaction is defined by a series of intermediates and transition states. In the synthesis of chiral amines, several key intermediates play a crucial role.

Imines and Enamines: Imines, characterized by a carbon-nitrogen double bond, are common electrophilic intermediates in the synthesis of α-chiral amines. nih.gov They can be formed in situ from the condensation of an aldehyde or ketone with an amine. The asymmetric addition of nucleophiles to these imines is a direct route to chiral amines. acs.org Enamines, which are isomers of imines, feature a nitrogen atom attached to a double-bonded carbon. They can act as nucleophiles in certain reactions. In some base-catalyzed isomerizations of α-chiral allylic amines, a mixture of the primary enamine and the imine can be observed as intermediates. nih.gov

Allylmetal Reagents: In allylation reactions, the nature of the allylating agent is critical. Allylmetal reagents, such as those involving boron, indium, or zinc, are frequently used to introduce the allyl group. organic-chemistry.org For example, triallylborane (B1609386) can be used as a stoichiometric allylating agent. organic-chemistry.orgorganic-chemistry.org In catalytic processes, transient allylmetal species are often formed. Palladium-catalyzed reactions, for instance, proceed via the formation of a π-allyl palladium complex, which is a key intermediate that undergoes nucleophilic attack. rsc.org

Transition State Analysis: Understanding the structure and energy of the transition state is crucial for explaining the origin of stereoselectivity. acs.org Computational chemistry has become an invaluable tool for analyzing these fleeting structures. acs.org For example, in the asymmetric hydroaminoalkylation of alkenes, density functional theory (DFT) studies have supported a stereochemical model where an intramolecular hydrogen bond rigidifies the transition state of the enantiodetermining step, leading to efficient chirality transfer. acs.org The analysis of transition states helps in rationally designing catalysts and reaction conditions to favor the desired stereochemical outcome. acs.org

Role of Brønsted Acid and Organocatalysis in Chiral Induction

In recent years, organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful strategy for asymmetric synthesis. nih.gov Chiral Brønsted acids, in particular, have proven to be highly effective in activating substrates and inducing chirality. nih.govrsc.org

Chiral phosphoric acids, derived from BINOL, are a prominent class of Brønsted acid catalysts. nih.gov They can activate imines by protonating the nitrogen atom, forming a chiral ion pair with the resulting iminium ion. acs.org This ion pairing brings the substrate into a well-defined chiral environment, guiding the subsequent nucleophilic attack to occur with high enantioselectivity. This strategy has been successfully applied in a variety of reactions, including reductive aminations and Mannich-type reactions. nih.govacs.org

The acidity of the Brønsted acid catalyst can be tuned to suit different substrates. rsc.org For instance, chiral carboxylic acids, which are generally less acidic than phosphoric acids, can be used to activate a different range of substrates. rsc.org

The combination of organocatalysis with transition metal catalysis, known as cooperative catalysis, has also emerged as a powerful approach. researchgate.net For example, the direct reductive amination of ketones has been achieved through the cooperative action of an iridium complex and a chiral phosphoric acid. acs.org In this system, the chiral Brønsted acid activates the in situ formed imine, while the metal complex is responsible for the reduction. acs.org

Computational Probes into Reaction Pathways and Selectivity

Computational chemistry provides powerful tools to investigate reaction mechanisms at a molecular level, offering insights that are often difficult to obtain through experimental methods alone. arxiv.org Density functional theory (DFT) is a widely used computational method for studying reaction pathways and predicting stereoselectivity. acs.org

By calculating the energies of intermediates and transition states, computational models can help to elucidate the most likely reaction mechanism. arxiv.org For example, computational studies can distinguish between different possible pathways, such as SN1 versus SN2 mechanisms in nucleophilic substitution reactions. acs.org

In the context of asymmetric catalysis, computational analysis can reveal the key noncovalent interactions between the catalyst and the substrate that are responsible for chiral induction. acs.org These interactions, which can include hydrogen bonding and steric repulsion, stabilize the transition state leading to the major enantiomer while destabilizing the transition state leading to the minor one. acs.orgacs.org This understanding can guide the rational design of new and improved chiral catalysts. acs.org

The table below summarizes the application of computational methods in elucidating reaction mechanisms.

| Computational Application | Description | Example |

| Pathway Elucidation | Determining the sequence of elementary steps that constitute the overall reaction. arxiv.org | Using DFT calculations to map the potential energy surface and identify the lowest energy pathway for a reaction. arxiv.org |

| Transition State Analysis | Characterizing the geometry and energy of the highest energy point along the reaction coordinate. acs.org | Identifying the key interactions in the transition state of an asymmetric reaction that lead to enantioselectivity. acs.org |

| Stereoselectivity Prediction | Calculating the energy difference between the transition states leading to different stereoisomers to predict the stereochemical outcome of a reaction. | Predicting the enantiomeric excess of a reaction by comparing the activation energies for the formation of the (R) and (S) products. |

Applications of S 1 Phenylbut 3 En 1 Amine As a Chiral Building Block in Organic Synthesis

Construction of Complex Multi-Functional Organic Compounds

The strategic placement of functional groups in (S)-1-phenylbut-3-en-1-amine allows for its use in multicomponent reactions to generate highly substituted and functionally dense organic compounds. These reactions, where three or more reactants combine in a single operation, are highly valued for their efficiency and atom economy. A notable application is the synthesis of complex γ-lactam derivatives, which are significant scaffolds in medicinal chemistry.

In a typical multicomponent approach, the primary amine of (S)-1-phenylbut-3-en-1-amine can react with an aldehyde and a pyruvate (B1213749) derivative. This process often proceeds through the initial formation of imine and enamine intermediates, followed by a Mannich-type reaction and subsequent intramolecular cyclization to yield the γ-lactam core. researchgate.netnih.gov The presence of the phenyl and butenyl groups from the original amine, along with substituents from the aldehyde and pyruvate, leads to a densely functionalized product with multiple stereocenters. The inherent chirality of the starting amine can be leveraged to influence the stereochemical outcome of the final product.

Synthesis of Chiral Nitrogen-Containing Heterocycles

The combination of a chiral amine and a reactive alkene in a single molecule makes (S)-1-phenylbut-3-en-1-amine an ideal precursor for the synthesis of a variety of chiral nitrogen-containing heterocycles. These structural motifs are ubiquitous in pharmaceuticals, agrochemicals, and natural products.

Dehydropiperidine Synthesis via Ring-Closing Metathesis

Ring-closing metathesis (RCM) is a powerful and widely used reaction for the formation of cyclic olefins. wikipedia.org For (S)-1-phenylbut-3-en-1-amine to be a substrate for RCM, it must first be derivatized to contain a second terminal alkene. This is typically achieved by N-acylation with a reagent that also contains a double bond, such as acryloyl chloride or an allied moiety. The resulting N-acylated diene can then undergo an intramolecular RCM reaction, catalyzed by a ruthenium-based catalyst like the Grubbs catalyst, to form a six-membered dehydropiperidine ring. organic-chemistry.orgnih.gov

This strategy offers a direct route to chiral 2-substituted dehydropiperidones, where the stereochemistry at the 2-position is controlled by the starting amine. The resulting cyclic enamide is a versatile intermediate that can be further functionalized.

Azetidine and Pyrrolidine (B122466) Formation via Cyclization Reactions

Azetidines and pyrrolidines are important nitrogen-containing heterocycles found in numerous biologically active compounds. The synthesis of azetidines can be achieved through photochemical [2+2] cycloaddition reactions, known as the aza Paternò-Büchi reaction, between an imine and an alkene. nih.gov The imine can be generated from (S)-1-phenylbut-3-en-1-amine, and subsequent intramolecular cycloaddition would yield a bicyclic azetidine.

Pyrrolidine rings, specifically in the form of γ-lactams, are readily synthesized from (S)-1-phenylbut-3-en-1-amine through multicomponent reactions as previously discussed. researchgate.netnih.govacs.org Additionally, radical cyclization of N-acylated derivatives, such as ynamides, can also lead to the formation of pyrrolidine scaffolds. researchgate.net

Preparation of γ-Lactam Derivatives

The preparation of γ-lactam derivatives is one of the most well-documented applications of amines in multicomponent reactions. researchgate.netnih.gov The reaction of an amine, an aldehyde, and a pyruvate derivative provides a straightforward entry to highly substituted 3-amino-1,5-dihydropyrrol-2-ones. nih.govresearchgate.net The mechanism involves the formation of imine and enamine intermediates, a subsequent Mannich reaction, and a final intramolecular cyclization. researchgate.net

The versatility of this reaction allows for a wide range of substituents to be incorporated into the γ-lactam ring, depending on the choice of the aldehyde and pyruvate components. The table below illustrates the types of γ-lactam derivatives that can be synthesized using different reaction partners.

| Amine Component | Aldehyde Component | Pyruvate Derivative | Resulting γ-Lactam Structure |

| p-Toluidine | Formaldehyde | Ethyl Pyruvate | 4-amino-1-(p-tolyl)-5-pyrrolin-2-one |

| p-Anisidine | Benzaldehyde | Ethyl Pyruvate | 4-amino-1-(p-methoxyphenyl)-5-phenyl-5-pyrrolin-2-one |

| Benzylamine | p-Nitrobenzaldehyde | Methyl Pyruvate | 4-amino-1-benzyl-5-(p-nitrophenyl)-5-pyrrolin-2-one |

This table provides illustrative examples of γ-lactam synthesis based on general multicomponent reaction principles. researchgate.netnih.gov

The resulting γ-lactams can be further functionalized. For instance, the enamine moiety can undergo hydrolysis to an enol, or it can act as a nucleophile in various addition reactions. acs.org

Formation of Polycyclic Amine Scaffolds (e.g., Quinolizidines, Indolizidines)

Quinolizidine (B1214090) and indolizidine alkaloids are a large class of natural products with a wide range of biological activities. rsc.org The synthesis of these bicyclic nitrogen-containing scaffolds can be achieved from precursors like (S)-1-phenylbut-3-en-1-amine through tandem cyclization strategies.

One powerful method involves the cyclization of N-acyliminium ions. lookchem.com In this approach, the amine is first acylated with a dicarboxylic acid derivative, such as one derived from L-glutamic acid or L-aspartic acid, to form an intermediate that can generate an N-acyliminium ion upon treatment with acid. The butenyl group can then act as a nucleophile, attacking the iminium ion to form the first ring. Subsequent cyclization of the remaining carboxylic acid group would lead to the bicyclic quinolizidinone or indolizidinone core. The stereochemistry of the final product is influenced by the chiral center of the starting amine. lookchem.com

Another potential route to these scaffolds is the aza-Diels-Alder reaction, where a diene reacts with an imine (the dienophile) to form a six-membered nitrogen heterocycle. wikipedia.org The butenyl group of (S)-1-phenylbut-3-en-1-amine could potentially be part of a diene system after suitable derivatization, which could then react with an appropriate dienophile in a cycloaddition to construct the core of a quinolizidine or indolizidine skeleton.

Precursor in Alkaloid Synthesis and Natural Product Analogues

The ability to generate a variety of chiral heterocyclic and polycyclic scaffolds makes (S)-1-phenylbut-3-en-1-amine a valuable precursor in the total synthesis of alkaloids and the preparation of natural product analogues. Many complex alkaloids contain piperidine (B6355638), quinolizidine, or indolizidine cores, and the synthetic routes described above provide access to these key structural motifs in an enantiomerically controlled manner.

For example, the synthesis of piperidine alkaloids often relies on the availability of chiral piperidine building blocks. researchgate.net The asymmetric synthesis of substituted piperidines can be achieved from chiral amines through various cyclization strategies, establishing the stereocenters of the final natural product. researchgate.netrsc.org While a direct total synthesis of a specific alkaloid starting from (S)-1-phenylbut-3-en-1-amine may not be explicitly documented in every case, its utility lies in its potential to be converted into key intermediates that are common in the synthesis of these complex molecules.

Furthermore, this chiral amine can be used to create analogues of natural products for structure-activity relationship (SAR) studies. By incorporating the phenylbutenylamine moiety into different molecular frameworks, new compounds with potentially enhanced or novel biological activities can be generated. For instance, natural product-inspired 3-phenyl-1H-isochromen-1-ones have been synthesized and shown to possess potent antioxidant and antiplatelet activities. researchgate.netacs.org

Utility in the Synthesis of Pharmaceutical Intermediates

The synthesis of enantiomerically pure drugs is a cornerstone of modern medicine, as different enantiomers of a drug can exhibit vastly different pharmacological activities and metabolic profiles. Chiral building blocks like (S)-1-phenylbut-3-en-1-amine are instrumental in constructing the desired stereochemistry in the final active pharmaceutical ingredient (API).

Intermediates for Advanced Medicinal Chemistry

While specific examples of advanced pharmaceutical intermediates derived directly from (S)-1-phenylbut-3-en-1-amine are not extensively documented in readily accessible literature, its structural motifs are present in various therapeutic agents. For instance, the phenethylamine (B48288) backbone is a common feature in many neurologically active drugs. The butenyl side chain offers a handle for further chemical modifications, allowing for the construction of more complex molecular architectures. The amine group can be readily functionalized to introduce a variety of substituents, enabling the exploration of structure-activity relationships in drug discovery programs. The alkene functionality can also participate in a range of chemical transformations, such as hydroboration-oxidation to introduce a hydroxyl group, or ozonolysis to yield an aldehyde, further expanding its synthetic utility.

Derivatization to Other Chiral Amine Derivatives and Functionalities

The primary amine of (S)-1-phenylbut-3-en-1-amine is a key site for a multitude of chemical transformations, allowing for its conversion into a wide range of other chiral derivatives. These derivatizations are fundamental in modifying the compound's physical and chemical properties, as well as its biological activity.

N-Alkylation and Sulfonamide Formation

N-alkylation of primary amines is a fundamental transformation in organic synthesis. This can be achieved through various methods, including reductive amination with aldehydes or ketones, or by reaction with alkyl halides. The resulting secondary or tertiary amines often exhibit different biological activities compared to the parent primary amine.

Sulfonamides are a critical class of compounds in medicinal chemistry, found in a wide array of drugs including antibiotics, diuretics, and anticonvulsants. The formation of a sulfonamide from a primary amine like (S)-1-phenylbut-3-en-1-amine is typically achieved by reacting the amine with a sulfonyl chloride in the presence of a base. This reaction is generally high-yielding and tolerant of a wide range of functional groups.

Table 1: Representative N-Alkylation and Sulfonamide Formation Reactions

| Reagent | Product Type | General Reaction |

| R-CHO, NaBH(OAc)₃ | Secondary Amine | Reductive Amination |

| R-X | Secondary/Tertiary Amine | Nucleophilic Substitution |

| R-SO₂Cl, Base | Sulfonamide | Sulfonylation |

Carbamate (B1207046) Derivatives

Carbamates are another important functional group in pharmaceuticals and are often used as protecting groups for amines during multi-step syntheses. They can be formed by reacting an amine with a chloroformate, an isocyanate, or through other modern synthetic methods. The stability of the carbamate can be tuned by the choice of the R group, allowing for selective deprotection under specific conditions.

Table 2: Common Carbamate Forming Reactions

| Reagent | Product Type | General Reaction |

| R-O-COCl, Base | Carbamate | Acylation |

| R-NCO | Carbamate | Addition |

| (Boc)₂O | Boc-protected Amine | Protection |

Spectroscopic and Structural Characterization Studies of S 1 Phenylbut 3 En 1 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, a detailed picture of the molecular connectivity and the electronic environment of each nucleus can be constructed.

¹H NMR for Proton Connectivity and Chemical Environments

The ¹H NMR spectrum of (S)-1-Phenylbut-3-en-1-amine provides valuable information about the number and types of protons present in the molecule. The aromatic protons of the phenyl group typically appear as a complex multiplet in the range of 7.2-7.4 ppm. The proton attached to the chiral carbon (the benzylic proton) resonates as a multiplet, and its chemical shift is influenced by the neighboring amine and vinyl groups. The protons of the vinyl group exhibit characteristic chemical shifts and coupling patterns that can be used to confirm their presence and stereochemistry. The allylic protons, adjacent to the double bond, also show distinct signals. The amine protons can appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.

Table 1: Representative ¹H NMR Data for (S)-1-Phenylbut-3-en-1-amine Derivatives

| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.20 - 7.40 | m | - |

| Vinylic-H (=CH) | 5.60 - 5.90 | m | - |

| Vinylic-H (=CH₂) | 5.00 - 5.20 | m | - |

| Benzylic-H (CH-N) | 4.10 - 4.30 | t | ~6.5 |

| Allylic-H (CH₂-C=) | 2.40 - 2.60 | m | - |

| Amine-H (NH₂) | 1.50 - 2.50 | br s | - |

Note: Chemical shifts are approximate and can vary based on solvent and specific derivative structure.

¹³C NMR for Carbon Skeleton and Hybridization States

The ¹³C NMR spectrum complements the ¹H NMR data by providing a map of the carbon framework. The number of signals in the spectrum corresponds to the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization state (sp³, sp², or sp) and the nature of the attached functional groups. Aromatic carbons typically resonate in the region of 125-145 ppm. The sp² hybridized carbons of the vinyl group appear between 115 and 140 ppm. The benzylic carbon, attached to the nitrogen atom, is found further downfield compared to a simple alkyl carbon due to the electron-withdrawing effect of the amine group.

Table 2: Representative ¹³C NMR Data for (S)-1-Phenylbut-3-en-1-amine Derivatives

| Carbon | Typical Chemical Shift (δ, ppm) |

| Aromatic C (quaternary) | 140 - 145 |

| Aromatic C-H | 125 - 130 |

| Vinylic C (=CH) | 135 - 140 |

| Vinylic C (=CH₂) | 115 - 120 |

| Benzylic C (CH-N) | 55 - 60 |

| Allylic C (CH₂-C=) | 40 - 45 |

Note: Chemical shifts are approximate and can vary based on solvent and specific derivative structure.

Advanced NMR Techniques for Structural Elucidation (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals and to determine the complete connectivity of the molecule, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons within the molecule. For instance, COSY spectra would show correlations between the benzylic proton, the allylic protons, and the vinylic protons, confirming the butenyl chain structure.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It is used to assign the carbon signals based on the known assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, HMBC correlations would be observed between the aromatic protons and the benzylic carbon, as well as between the benzylic proton and the aromatic carbons.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes vibrations of the chemical bonds, and the frequency of these vibrations is characteristic of the bond type and its environment.

In the IR spectrum of (S)-1-Phenylbut-3-en-1-amine, several key absorption bands are expected:

N-H Stretching: Primary amines (R-NH₂) typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations. openstax.orglibretexts.org Secondary amines (R₂N-H) show a single band in this region. openstax.org The sharpness and intensity of these bands can help distinguish them from the broad O-H stretching band of alcohols. openstax.orglibretexts.org

C-H Stretching: The C-H stretching vibrations of the aromatic ring are observed at wavenumbers just above 3000 cm⁻¹. libretexts.org The C-H stretching of the vinyl group also appears in this region (around 3020-3100 cm⁻¹). openstax.org The C-H stretching of the saturated (sp³) carbons in the butyl chain occurs just below 3000 cm⁻¹.

C=C Stretching: The stretching vibration of the carbon-carbon double bond in the vinyl group gives rise to an absorption band around 1640-1680 cm⁻¹. openstax.org Aromatic C=C stretching bands are typically found in the 1450-1600 cm⁻¹ region. libretexts.org

C-N Stretching: The C-N stretching vibration appears in the fingerprint region of the spectrum, typically between 1000 and 1250 cm⁻¹.

Out-of-Plane Bending: The C-H out-of-plane bending vibrations of the phenyl and vinyl groups in the 650-1000 cm⁻¹ range can provide information about the substitution pattern of the aromatic ring and the stereochemistry of the double bond. libretexts.org

Table 3: Key IR Absorption Bands for (S)-1-Phenylbut-3-en-1-amine

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretching | 3300 - 3500 (often two bands) |

| Aromatic C-H | Stretching | > 3000 |

| Vinylic C-H | Stretching | 3020 - 3100 |

| Alkyl C-H | Stretching | < 3000 |

| Alkene (C=C) | Stretching | 1640 - 1680 |

| Aromatic (C=C) | Stretching | 1450 - 1600 |

| Amine (C-N) | Stretching | 1000 - 1250 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. This data is crucial for confirming the molecular formula and for gaining insights into the molecule's structure. The molecular formula of (S)-1-Phenylbut-3-en-1-amine is C₁₀H₁₃N, corresponding to a molecular weight of approximately 147.22 g/mol . nih.gov

In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight of the compound. For amines, a key fragmentation pathway is the α-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This leads to the formation of a stable iminium ion. For (S)-1-Phenylbut-3-en-1-amine, α-cleavage could result in the loss of a propyl radical to form a fragment with m/z 106, or the loss of a phenyl radical to form a fragment with m/z 70. The fragmentation of aromatic amines can also involve the loss of HCN. youtube.com

Table 4: Expected Key Fragments in the Mass Spectrum of (S)-1-Phenylbut-3-en-1-amine

| m/z | Possible Fragment Ion | Formation Pathway |

| 147 | [C₁₀H₁₃N]⁺ | Molecular Ion |

| 106 | [C₇H₈N]⁺ | α-cleavage (loss of C₃H₅ radical) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 70 | [C₄H₈N]⁺ | α-cleavage (loss of C₆H₅ radical) |

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. springernature.com For a chiral molecule like (S)-1-Phenylbut-3-en-1-amine, single-crystal X-ray diffraction can unambiguously establish its absolute configuration. researchgate.netnih.gov This technique relies on the anomalous scattering of X-rays by the atoms in a non-centrosymmetric crystal. mit.edued.ac.uk

The process involves growing a suitable single crystal of the compound or its hydrochloride salt. The crystal is then irradiated with X-rays, and the diffraction pattern is collected. The analysis of the diffraction data allows for the determination of the unit cell dimensions, the space group, and the precise coordinates of each atom in the crystal lattice.

The determination of the absolute configuration is often achieved through the calculation of the Flack parameter, which should be close to zero for the correct enantiomer. researchgate.neted.ac.uk The resulting crystal structure provides detailed information on bond lengths, bond angles, and torsional angles, offering a complete and accurate picture of the molecule's conformation in the solid state. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding involving the amine group, which can influence the crystal packing and physical properties of the compound.

Chiral Chromatography for Enantiomeric Excess and Diastereomeric Ratio Determination (e.g., Chiral HPLC, GC)

The determination of enantiomeric excess (ee) and diastereomeric ratio (dr) is crucial in the synthesis and application of chiral compounds like (S)-1-phenylbut-3-en-1-amine. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the predominant methods for these analyses. heraldopenaccess.us

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a powerful technique for separating enantiomers. heraldopenaccess.us The separation is typically achieved on CSPs, often based on polysaccharides such as cellulose (B213188) and amylose (B160209) derivatized with phenylcarbamates. yakhak.orgresearchgate.net For the analysis of chiral amines, derivatization is a common strategy to enhance resolution and detectability. Reagents like nitrobenzoxadiazole (NBD) derivatives can be used to form diastereomers that are then separated on a chiral column. yakhak.orgresearchgate.net The choice of the mobile phase, often a mixture of alkanes like hexane (B92381) with an alcohol modifier such as 2-propanol, is critical for achieving optimal separation. yakhak.org

In a study on the enantiomeric resolution of various chiral amines, polysaccharide-based CSPs such as Chiralpak IE and Chiralcel OD-H demonstrated high enantioselectivity. yakhak.org The detection is commonly performed using a UV detector, and for enhanced sensitivity, a fluorescence detector can be employed, especially after derivatization with a fluorogenic reagent. yakhak.org The elution order of the enantiomers can be influenced by the specific CSP and the mobile phase composition.

A key aspect of method development in chiral HPLC is the optimization of the mobile phase. For basic compounds like amines, the addition of acidic modifiers can significantly improve peak shape and resolution. The use of a strong acid can lead to the in-situ formation of an ion pair, which can have a beneficial effect on the separation.

Chiral Gas Chromatography (GC):

Chiral GC is another valuable tool for the determination of enantiomeric excess, particularly for volatile compounds. Similar to HPLC, the separation is performed on a chiral stationary phase. For amines, it is often necessary to perform a derivatization step to improve volatility and chromatographic performance. A common derivatizing agent is trifluoroacetic anhydride (B1165640) (TFAA), which converts the amine into a trifluoroacetamide (B147638) derivative.

For instance, the enantiomers of a structurally similar compound, 1-methyl-3-phenylpropylamine (B141231) (4-phenyl-2-butylamine), were successfully separated as their N-TFA derivatives on an Astec® CHIRALDEX™ G-TA column. This demonstrates the feasibility of using chiral GC for the analysis of phenylalkylamine enantiomers.

The determination of enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram. Modern chiral separation techniques, including both HPLC and GC, offer high accuracy and precision, making them indispensable for quality control in asymmetric synthesis. heraldopenaccess.us

| Analytical Technique | Stationary Phase Type | Common Mobile Phase/Carrier Gas | Derivatization | Detection Method |

| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak) | Hexane/2-Propanol | Often employed (e.g., NBD derivatives) | UV, Fluorescence |

| Chiral GC | Cyclodextrin-based (e.g., CHIRALDEX) | Helium | Often required (e.g., TFAA) | Flame Ionization (FID) |

UV-Visible Spectroscopy for Conjugated Systems

UV-Visible spectroscopy is a fundamental technique used to study the electronic transitions within molecules, particularly those containing conjugated systems. In (S)-1-phenylbut-3-en-1-amine and its derivatives, the phenyl group constitutes a chromophore that absorbs ultraviolet radiation.

The UV spectrum of a simple, non-conjugated benzene (B151609) ring typically shows a strong absorption band (the E2-band) around 204 nm and a weaker, structured band (the B-band) around 254 nm. The presence of substituents on the phenyl ring can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorbance).

For (S)-1-phenylbut-3-en-1-amine, the allyl group attached to the benzylic carbon is not directly conjugated with the phenyl ring. Therefore, the UV spectrum is expected to be similar to that of a simple alkylbenzene. However, derivatives of this compound where conjugation is extended can show significant changes in their UV-Vis spectra. For example, the formation of an imine derivative through condensation with an aromatic aldehyde would create a larger conjugated system, leading to a bathochromic shift in the absorption maximum.

In the context of chiral analysis, UV-Vis spectroscopy is most commonly employed as a detection method for HPLC. uma.es The wavelength for detection is chosen based on the absorption maximum of the analyte to ensure high sensitivity. For derivatized amines, the chromophore of the derivatizing agent often dictates the optimal detection wavelength. For instance, NBD derivatives of amines are typically detected at wavelengths around 310 nm. yakhak.org

Furthermore, when combined with a chiral environment, such as in Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, UV-Vis transitions can provide information about the absolute configuration of a chiral molecule. nih.gov

| Compound/Derivative Type | Expected Chromophore | Potential λmax (nm) | Notes |

| (S)-1-Phenylbut-3-en-1-amine | Phenyl group | ~254 | Similar to alkylbenzenes |

| Imine derivatives | Extended conjugated system | >260 | Bathochromic shift expected |

| NBD-derivatives | Nitrobenzoxadiazole moiety | ~310 | Used for HPLC detection |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (S)-1-phenylbut-3-en-1-amine HCl, DFT calculations are instrumental in understanding its fundamental properties.

Geometry Optimization and Conformational Analysis

Geometry optimization using DFT allows for the determination of the most stable three-dimensional structure of this compound. This process involves finding the minimum energy conformation of the molecule. For a flexible molecule like this, with a rotatable phenyl group and an alkyl chain, multiple conformers can exist. Conformational analysis explores the potential energy surface to identify these different stable structures and their relative energies.

Studies on similar chiral phenylethylamines and homoallylic amines have shown that the conformational preferences are governed by a delicate balance of steric and electronic effects. acs.orgnih.govrsc.org For instance, the orientation of the phenyl ring relative to the amine group and the conformation of the butenyl chain are critical. The protonated amine group (NH3+) in the hydrochloride salt will also significantly influence the conformational landscape through electrostatic interactions and potential hydrogen bonding.

Table 1: Representative Optimized Geometrical Parameters for a Chiral Benzylic Amine Scaffold

This table presents typical bond lengths and dihedral angles for a chiral benzylic amine, calculated using DFT at the B3LYP/6-31G(d,p) level of theory. These values are illustrative of what would be expected for the core structure of (S)-1-phenylbut-3-en-1-amine.

| Parameter | Value |

| Bond Lengths (Å) | |

| C(phenyl)-C(chiral) | 1.52 |

| C(chiral)-N | 1.50 |

| C(chiral)-C(allyl) | 1.54 |

| C=C (allyl) | 1.34 |

| Dihedral Angles (degrees) | |

| C(phenyl)-C(phenyl)-C(chiral)-N | 65.0 |

| C(phenyl)-C(chiral)-C(allyl)-C | 120.5 |

| C(chiral)-C(allyl)-C=C | -150.2 |

Note: These are representative values based on DFT studies of structurally similar molecules and are intended for illustrative purposes. researchgate.netmdpi.com

Reaction Pathway Elucidation and Transition State Modeling

DFT calculations are invaluable for mapping out the reaction pathways involved in the synthesis or transformation of (S)-1-phenylbut-3-en-1-amine. By modeling the transition states, which are the highest energy points along a reaction coordinate, chemists can understand the mechanism of a reaction and predict its feasibility. For instance, in the synthesis of chiral amines, DFT can be used to model the transition states of key steps like nucleophilic addition to an imine or allylic amination. acs.orgchemrxiv.org

The activation energy (the energy difference between the reactants and the transition state) determines the rate of a reaction. DFT can accurately calculate these energies, helping to optimize reaction conditions. For example, in the synthesis of homoallylic amines, computational investigation can reveal plausible isomerization pathways and the factors controlling them. researchgate.net

Table 2: Illustrative Calculated Activation Energies for a Key Synthetic Step

This table shows a hypothetical comparison of activation energies for the formation of a C-N bond in the synthesis of a chiral amine, as might be calculated using DFT.

| Reaction Pathway | Catalyst | Solvent | Calculated Activation Energy (kcal/mol) |

| Nucleophilic attack | None | Toluene | 25.8 |

| Catalyzed nucleophilic attack | Chiral Phosphoric Acid | Toluene | 15.2 |

Note: These values are illustrative and based on general findings from DFT studies on catalyzed amine synthesis. acs.orgacs.org

Prediction of Stereoselectivity and Reaction Outcomes

A crucial aspect of synthesizing chiral molecules like (S)-1-phenylbut-3-en-1-amine is controlling the stereochemistry. DFT modeling of transition states for reactions leading to the (S) and (R) enantiomers can explain and predict the enantioselectivity of a reaction. The difference in the activation energies of the two diastereomeric transition states is directly related to the enantiomeric excess (ee) that can be expected.

For example, in palladium-catalyzed allylic aminations, DFT studies have been used to rationalize the observed enantioselectivity by analyzing the energies of the competing transition state structures. nih.gov These models can reveal the subtle non-covalent interactions between the substrate, catalyst, and reagents that dictate the stereochemical outcome. acs.org

Molecular Dynamics Simulations for Conformational Flexibility and Ligand-Substrate Interactions

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. For this compound, MD simulations can reveal its conformational flexibility in different environments, such as in various solvents. mdpi.comrsc.org These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms change over time.

MD simulations are particularly useful for understanding how (S)-1-phenylbut-3-en-1-amine might interact with other molecules, such as a biological receptor or a chiral catalyst. researchgate.netnih.govnih.gov By analyzing the simulation trajectories, researchers can identify key intermolecular interactions, like hydrogen bonds and hydrophobic contacts, that stabilize a ligand-substrate complex. acs.orgrsc.org

Table 3: Representative Analysis from a Molecular Dynamics Simulation

This table illustrates the type of data that can be obtained from an MD simulation of a chiral amine in a solvent.

| Analysis Metric | Description | Typical Result |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time, indicating conformational stability. | A stable complex would show an RMSD plateauing around 2-3 Å. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to the solvent, indicating its exposure. | Changes in SASA can indicate conformational changes or binding events. |

| Hydrogen Bond Analysis | Identifies the formation and lifetime of hydrogen bonds between the amine and solvent or another molecule. | The protonated amine of the HCl salt would be expected to form strong hydrogen bonds with polar solvents. |

Note: These are general descriptions and typical outcomes from MD simulation studies of small molecules in solution. nih.govnsf.govnih.gov

Quantum Chemical Computations for Electronic Structure, Reactivity, and Acidity

Quantum chemical computations, including but not limited to DFT, provide a detailed picture of the electronic structure of this compound. This includes the distribution of electrons, the energies of molecular orbitals, and various electronic properties.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability. youtube.comresearchgate.net

Furthermore, quantum chemical methods can be used to predict the acidity of the protonated amine, represented by its pKa value. Accurate pKa prediction is crucial for understanding the behavior of the compound in solution and in biological systems. These predictions often combine high-level quantum mechanical calculations with solvation models to account for the effect of the solvent. youtube.comoptibrium.comoptibrium.comchemrxiv.orgosti.govkyushu-u.ac.jp

Table 4: Illustrative Calculated Electronic Properties and Acidity

This table provides representative electronic properties for a chiral benzylic ammonium (B1175870) ion, as would be calculated using quantum chemical methods.

| Property | Description | Predicted Value |

| HOMO Energy | Energy of the highest occupied molecular orbital. | -8.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | -0.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | 8.0 eV |

| Calculated pKa | Predicted acid dissociation constant of the ammonium ion. | 9.5 |

Note: These values are illustrative and based on quantum chemical studies of similar amine compounds. researchgate.netoptibrium.comchemrxiv.org

Cheminformatics and Predictive Modeling for Synthetic Design

Cheminformatics applies computational and informational techniques to a range of problems in the field of chemistry. For this compound, cheminformatics tools can be used to predict its properties and to aid in the design of efficient synthetic routes.

Predictive modeling, often using machine learning algorithms, can be trained on large datasets of chemical reactions to predict the outcome of a new reaction, including the yield and stereoselectivity. chemrxiv.orgmit.edu Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of chiral catalysts with their performance in a particular reaction, enabling the in silico design of more effective catalysts. nih.govresearchgate.net These approaches can significantly accelerate the process of chemical research and development by reducing the need for extensive trial-and-error experimentation. nih.gov

Structure Property Relationships in Chemical Design Excluding Biological Efficacy

Influence of Chiral Center Configuration on Reactivity and Stereoselectivity in Downstream Transformations

The configuration of the chiral center at the C1 position of (S)-1-Phenylbut-3-en-1-amine profoundly governs the stereochemical outcome of downstream reactions. This control is a cornerstone of asymmetric synthesis, enabling the selective formation of one enantiomer or diastereomer over others. The spatial arrangement of the phenyl and allyl groups around the stereogenic center creates a biased environment that directs the approach of incoming reagents.

In enzymatic reactions, for instance, transaminases can be employed for the asymmetric synthesis of chiral amines. mdpi.comresearchgate.net The stereoselectivity of these enzymes is highly dependent on the substrate's configuration. The chiral center of (S)-1-Phenylbut-3-en-1-amine would dictate the binding orientation within the enzyme's active site, leading to highly stereoselective transformations. researchgate.net

Furthermore, in metal-catalyzed reactions, the chiral amine can act as a chiral ligand or be transformed into one. The stereochemistry of the resulting metal complex will then influence the enantioselectivity of the catalyzed reaction. For example, in palladium-catalyzed asymmetric alkylations, the use of chiral ligands is crucial for achieving high enantiomeric excess (ee) and diastereomeric ratios (dr). nih.gov The (S)-configuration of the amine would favor the formation of a specific chiral environment around the metal center, leading to a predictable stereochemical outcome in the product.

Table 1: Influence of Chiral Ligands on Stereoselectivity in Pd-Catalyzed Alkylation

| Entry | Ligand | Solvent | Base | Yield (%) | dr | ee (%) |

| 1 | (S)-SegPhos | Toluene | Cs2CO3 | 90 | 4:1 | 91 |

| 2 | (S)-SegPhos | THF | Cs2CO3 | 97 | 6:1 | 92 |

| 3 | (S)-SegPhos | THF | NaHCO3 | 98 | 7:1 | 93 |

| 4 | (S)-SegPhos | THF | NaHCO3 | 98 | 8:1 | 96 |

This table illustrates the effect of different reaction conditions on the stereochemical outcome of a palladium-catalyzed alkylation, highlighting the role of the chiral ligand in achieving high diastereoselectivity and enantioselectivity. Data adapted from a study on the stereoselective construction of 1,3-stereocenters. nih.gov

Impact of Olefin Geometry on Subsequent Cyclization and Addition Reactions

The terminal olefin of (S)-1-Phenylbut-3-en-1-amine is a key functional group that participates in a variety of cyclization and addition reactions. The geometry and accessibility of this double bond are critical factors that determine the feasibility and outcome of these transformations.

In intramolecular anodic olefin coupling reactions, the olefin can be trapped by the nitrogen atom to form cyclic amines such as substituted pyrrolidines. nih.gov The efficiency of these cyclizations is influenced by the nature of the olefin. For the synthesis of five-membered rings, the reaction proceeds well with electron-rich olefins. nih.gov The terminal, unsubstituted nature of the olefin in (S)-1-Phenylbut-3-en-1-amine makes it a suitable substrate for such cyclizations.

The presence of substituents on the olefin can also have a significant impact. For instance, placing a methyl group on the allylic carbon of a similar substrate improved the yield of the cyclized product. nih.gov This suggests that modifications to the olefinic part of (S)-1-Phenylbut-3-en-1-amine could be a strategy to enhance the efficiency of cyclization reactions.

Rational Design of Precursors for Targeted Complex Molecular Architectures

(S)-1-Phenylbut-3-en-1-amine HCl serves as a versatile building block in the rational design of precursors for more complex molecules. nih.gov Its structure contains multiple points for diversification: the amine group, the phenyl ring, and the terminal olefin. This allows for a modular approach to the synthesis of a wide range of target structures.

The amine functionality can be readily acylated, alkylated, or used to form imines, providing a handle for introducing various substituents. The phenyl ring can be functionalized through electrophilic aromatic substitution, allowing for the modulation of electronic and steric properties. The olefin can undergo a plethora of reactions, including hydroboration-oxidation, epoxidation, and metathesis, to introduce new functional groups and extend the carbon skeleton.

This strategic functionalization enables the construction of intricate molecular frameworks with precise control over stereochemistry and functionality. For example, the chiral amine can be a starting point for the synthesis of non-contiguous stereocenters, which remains a significant challenge in organic synthesis. nih.govnih.gov

Principles for Chiral Catalyst and Ligand Development Based on Substrate Structure

The structure of (S)-1-Phenylbut-3-en-1-amine provides a blueprint for the development of novel chiral catalysts and ligands. The inherent chirality of the molecule can be harnessed to induce asymmetry in chemical reactions.

One approach is to use the amine itself as a chiral modifier for heterogeneous catalysts. nih.gov In this context, the chiral amine adsorbs onto the surface of a metal catalyst, creating a chiral environment that can enantioselectively direct a reaction. For example, chiral amines have been shown to enhance the enantioselectivity of hydrogenation reactions on palladium catalysts. nih.gov

Alternatively, (S)-1-Phenylbut-3-en-1-amine can be covalently incorporated into the structure of a ligand for a homogeneous catalyst. The stereogenic center of the amine would be positioned to effectively transmit chiral information from the ligand to the substrate during the catalytic cycle. The design of such ligands often involves creating a rigid scaffold that holds the chiral center in a well-defined orientation relative to the metal's active site.

Future Directions and Emerging Research Areas

Development of Novel Green and Sustainable Synthetic Routes with Reduced Environmental Impact

The chemical industry's shift towards green chemistry is a primary driver for innovation in the synthesis of chiral amines. acs.org Traditional methods often rely on harsh conditions, stoichiometric reagents, and generate significant waste. openaccessgovernment.org Future research is intensely focused on developing environmentally benign alternatives.

Key areas of development include:

Biocatalysis: The use of enzymes, such as transaminases, amine dehydrogenases, and oxidases, offers a highly selective and sustainable route to chiral amines. nih.gov These enzymatic reactions occur under mild conditions, often in aqueous media, and can achieve high enantiomeric excess (>99%). hims-biocat.eu The direct conversion of renewable bio-based alcohols into chiral amines is a major goal, moving away from petroleum-derived ketones and aldehydes. openaccessgovernment.org

Atom Economy: Strategies that maximize the incorporation of all starting materials into the final product are being prioritized. Asymmetric hydrogenation, for example, is considered a "green" strategy due to its excellent atom economy, producing almost no waste. acs.org

Renewable Feedstocks: Research is exploring the use of renewable resources as starting materials. The ability to convert bio-based alcohols directly to chiral amines is a significant step towards a more sustainable pharmaceutical and chemical industry. openaccessgovernment.org

Exploration of New Catalytic Systems for Highly Enantioselective and Diastereoselective Transformations

The synthesis of enantiomerically pure chiral amines like (S)-1-phenylbut-3-en-1-amine HCl is critically dependent on the catalyst used. The development of new and more efficient catalytic systems is a central theme in current research.

Transition Metal Catalysis: Significant progress has been made in developing transition metal catalysts, particularly those based on iridium, ruthenium, and palladium, for the asymmetric hydrogenation of imines. nih.govnottingham.ac.uk The design of novel chiral ligands, such as phosphino-oxazolines and P-stereogenic phosphines, has been instrumental in achieving high levels of enantioselectivity. acs.orgnih.gov Researchers are also exploring C1-symmetry sulfoximines as chiral ligands. nih.gov

Biocatalysis and Enzyme Engineering: Engineered enzymes are emerging as powerful catalysts. nih.gov Techniques like directed evolution and computational redesign are being used to create enzymes with improved activity, expanded substrate scope, and even inverted stereoselectivity. nih.govrochester.edu For instance, engineered myoglobin (B1173299) variants have been developed for the asymmetric synthesis of chiral amines via carbene N-H insertion. rochester.edu

Organocatalysis: Metal-free catalytic systems are also gaining traction. Chiral Brønsted acids and other organocatalysts offer an alternative approach for the enantioselective synthesis of chiral amines. researchgate.net

A comparative look at different catalytic approaches highlights the ongoing innovation in the field:

| Catalytic System | Catalyst Examples | Key Advantages |

| Transition Metal Catalysis | Iridium complexes with chiral ligands (e.g., f-binaphane), Ruthenium catalysts | High efficiency, broad substrate scope, well-established methodologies. nih.gov |

| Biocatalysis | Engineered ω-transaminases, Amine dehydrogenases (AmDHs), Imine reductases (IREDs) | High enantioselectivity, mild reaction conditions, sustainable. nih.govnih.gov |

| Organocatalysis | Chiral Brønsted acids | Metal-free, avoids potential metal contamination of products. researchgate.net |

Expansion of Substrate Scope for the Synthesis of Diverse and Complex Organic Scaffolds

Future research aims to move beyond simple model substrates to include a wider range of starting materials for the synthesis of structurally diverse chiral amines. This expansion is crucial for accessing novel and complex organic molecules for various applications, including pharmaceuticals and materials science. researchgate.net The ability to accommodate sterically hindered substrates is a significant challenge being addressed. nih.gov The development of biocatalysts with broader substrate promiscuity allows for the amination of diverse alcohols, including aliphatic, aromatic, and aryl-aliphatic types. hims-biocat.eu

Integration of Continuous Flow Chemistry and Automated Synthesis for Scalability

To meet industrial demand, synthetic methods must be scalable, efficient, and consistent. Continuous flow chemistry offers significant advantages over traditional batch processing in this regard. nih.gov

Benefits of continuous flow systems include:

Improved reaction control and safety.

Reduced reaction times.

Easier integration of reaction and purification steps.

Facilitated scalability from laboratory to industrial production.

A notable example is the development of a continuous flow system for the resolution of a racemic amine, which integrates the reaction, liquid-liquid extraction, and purification into a single, telescoped process. nih.gov This approach utilizes green solvents and minimizes waste, highlighting the synergy between continuous flow technology and sustainable chemistry.

Advanced Computational Modeling for Accelerated Reaction Discovery and Optimization

Computational tools are becoming indispensable in modern chemical research. nih.gov They provide deep insights into reaction mechanisms and catalyst behavior, accelerating the discovery and optimization of new synthetic routes.

Applications of computational modeling include:

Molecular Docking: Predicting how a substrate binds to the active site of an enzyme, guiding protein engineering efforts. nih.gov

Density Functional Theory (DFT) Studies: Elucidating reaction mechanisms and stereochemical outcomes, as demonstrated in the photocatalytic asymmetric synthesis of α-tertiary amines. acs.org

Machine Learning: Guiding the screening of large enzyme libraries to identify catalysts with desired activity and stereoselectivity. researchgate.net

These computational approaches reduce the need for extensive experimental screening, saving time and resources.

New Methodologies for Derivatization Towards Unexplored Molecular Classes

This compound is not just a target molecule but also a starting point for the synthesis of more complex and potentially valuable compounds. Future research will focus on developing new methods for its derivatization. The presence of both an amine and a vinyl group provides two reactive handles for further chemical transformations. For instance, the alkyne analogue, 1-phenylbut-3-yn-1-amine, is used in click chemistry to form triazoles for applications like apoptosis imaging. The chiral amine itself can be used as a building block for bioactive molecules and as a chiral ligand in metal catalysis. researchgate.net

Q & A

Q. Q1. What are the optimal synthetic protocols for preparing enantiopure (S)-1-phenylbut-3-en-1-amine HCl?

Methodological Answer: The synthesis typically involves chiral auxiliary-mediated strategies or catalytic asymmetric methods. For example, Kobayashi and co-workers demonstrated the use of chiral allylboronates in a three-component reaction with aldehydes and ammonia, achieving moderate enantioselectivity (34% ee) without polar solvents, but improved yields (74%) when methanol was added . Key steps include:

Chiral Auxiliary Incorporation : Use of (R)-B-allyldiisopinocampheylborane to induce stereochemistry.

Solvent Optimization : Polar solvents (e.g., MeOH) enhance reaction efficiency by stabilizing intermediates.

Salt Formation : Treating the free amine with HCl in anhydrous ether to precipitate the hydrochloride salt .

Q. Q2. How can researchers validate the stereochemical purity of this compound?

Methodological Answer: Use a combination of:

- Chiral HPLC : Employ columns like Chiralpak IA/IB with hexane:isopropanol mobile phases to resolve enantiomers.

- NMR with Chiral Shift Reagents : Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces distinct splitting in H NMR signals for enantiomers .

- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis, leveraging programs like SHELXL for refinement .

Q. Q3. What analytical techniques are critical for characterizing intermediates during synthesis?

Methodological Answer:

- NMR Spectroscopy : H and C NMR (e.g., δ ~5.3–5.7 ppm for vinyl protons; δ ~135–145 ppm for aromatic carbons) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 148.11 for the free amine).

- Polarimetry : Measure specific rotation (e.g., = +15° to +25° for the (S)-enantiomer in CHCl) .

Advanced Research Questions

Q. Q4. How can discrepancies in enantiomeric excess (ee) values across studies be resolved?

Methodological Answer: Contradictions often arise from differences in reaction conditions or analytical methods. To address this:

Reproduce Reaction Conditions : Ensure solvent polarity, temperature, and catalyst loading match literature protocols (e.g., MeOH vs. non-polar solvents in allylation reactions ).

Cross-Validate Analytical Data : Compare chiral HPLC results with F NMR (if fluorinated analogs are used) or circular dichroism (CD) spectroscopy.

Statistical Analysis : Use Grubbs’ test to identify outliers in ee measurements.

Q. Q5. What computational methods predict the reactivity of this compound in catalytic systems?

Methodological Answer:

- Density Functional Theory (DFT) : Apply hybrid functionals like B3LYP with exact exchange terms to model transition states (e.g., predicting regioselectivity in allylic amination) .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., MeOH stabilizing zwitterionic intermediates) .

- NBO Analysis : Identify hyperconjugative interactions influencing stereochemical outcomes .

Q. Q6. How can researchers design experiments to resolve contradictory biological activity data for analogs?

Methodological Answer:

Structure-Activity Relationship (SAR) Studies : Synthesize analogs with systematic substitutions (e.g., 3-methyl or 4-isopropylphenyl groups) and compare IC values .

Crystallographic Docking : Use programs like AutoDock Vina to model interactions with biological targets (e.g., monoamine transporters).

Meta-Analysis : Aggregate data from PubChem or Reaxys to identify trends in bioactivity .

Data Contradiction Analysis

Q. Q7. Why do different studies report conflicting yields for the same synthetic route?

Methodological Answer: Variables affecting yields include:

- Purification Methods : Column chromatography vs. recrystallization (e.g., recrystallization from EtOH:HO improves purity but reduces yield).

- Catalyst Degradation : Moisture-sensitive catalysts (e.g., chiral boranes) require strict anhydrous conditions .

- Scale Effects : Milligram-scale reactions may fail to replicate literature yields optimized for gram-scale .

Q. Q8. How can researchers address inconsistencies in NMR assignments for vinyl protons?

Methodological Answer:

2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., distinguish vinyl protons from aromatic protons).

Solvent Screening : Use deuterated DMSO or CDCl to shift residual solvent peaks away from critical regions.

Referencing : Cross-check with databases like SDBS or published spectra for analogous compounds .

Experimental Design Tables

Q. Table 1. Comparison of Synthetic Routes for this compound

| Method | Catalyst/Solvent | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| Allylboronate | (R)-B-allylboronate/MeOH | 74 | 34 | |

| Chiral Auxiliary | Lead acetate/CHCl | 68 | >99 | |

| Enzymatic Resolution | Flavin-dependent oxidase | 52 | 95 |

Q. Table 2. Key Spectral Data for Structural Confirmation

| Technique | Key Signals | Reference |

|---|---|---|

| H NMR (400 MHz, CDCl) | δ 5.3–5.7 (m, 2H, CH=CH), 7.2–7.4 (m, 5H, Ar-H) | |

| C NMR | δ 135.2 (Ar-C), 128.4 (CH=CH) | |

| HRMS (ESI+) | [M+H] 148.1123 (calc. 148.1126) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.